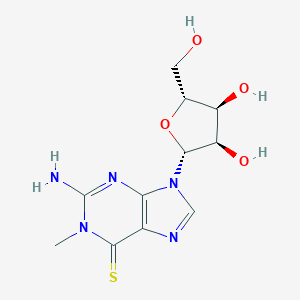

1-Methyl-6-thioguanosine

Overview

Description

1-Methyl-6-thioguanosine is a compound useful in organic synthesis . It is used for research and development purposes and not for medicinal or household use . It is also used to determine the activity of purine nucleoside phosphorylase .

Molecular Structure Analysis

The molecular formula of 1-Methyl-6-thioguanosine is C11H15N5O4S, and its molecular weight is 313.33 .Chemical Reactions Analysis

A study has been conducted on the deamination reactions of 6-thioguanine, which could be relevant to 1-Methyl-6-thioguanosine .Scientific Research Applications

Rubin et al. (1995) describe the use of 6-Thioguanine, a compound related to 1-Methyl-6-thioguanosine, as a luminescence probe to study DNA and low-molecular-weight systems at temperatures between 4.2 and 273 K (Rubin, Blagoǐ, & Bokovoy, 1995).

Lavrik et al. (2004) found 6-thioguanosine to be a promising agent for studying RNA-protein complexes using photochemical crosslinking methods in Escherichia coli ribosomes (Lavrik, Sergiev, Bogdanov, Zimmermann, & Dontsova, 2004).

Warren et al. (1995) developed a novel HPLC technique for the quantification of 6-thioguanine residues in leukocyte DNA, potentially aiding pharmacological monitoring of thiopurine therapy in acute lymphoblastic leukemia patients (Warren, Andersen, & Slørdal, 1995).

Elliott and Montgomery (1978) synthesized 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine, showing potential as leukemia treatments (Elliott & Montgomery, 1978).

Wang and Wang (2009) revealed that 6-thioguanine, when incorporated into DNA, may disrupt gene regulation by interfering with cytosine methylation at CpG sites (Wang & Wang, 2009).

Miyata et al. (2018) showed that newly synthesized thioguanosines, particularly derivative 3c, have potential as photosensitive agents for light-induced therapies due to their long wavelength absorption and high singlet oxygen generation yields (Miyata, Yamada, Isozaki, Sugimura, Xu, & Suzuki, 2018).

Mechanism of Action

1-Methyl-6-thioguanosine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . TGMP interferes with the synthesis of guanine nucleotides by inhibiting purine biosynthesis .

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given, and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZHHCJWDWGAJ-FJGDRVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

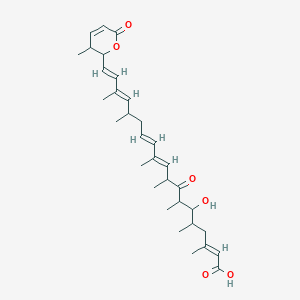

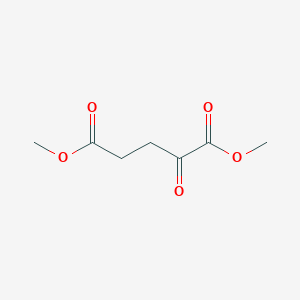

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)